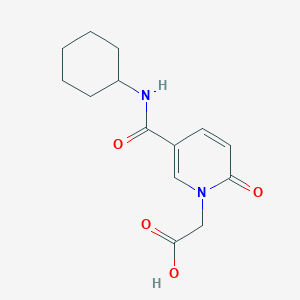

(5-Cyclohexylcarbamoyl-2-oxo-2H-pyridin-1-YL)-acetic acid

Descripción general

Descripción

(5-Cyclohexylcarbamoyl-2-oxo-2H-pyridin-1-YL)-acetic acid is a complex organic compound featuring a pyridine ring substituted with a cyclohexylcarbamoyl group and an acetic acid moiety

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of (5-Cyclohexylcarbamoyl-2-oxo-2H-pyridin-1-YL)-acetic acid typically involves multi-step organic reactions. One common method starts with the preparation of the pyridine ring, followed by the introduction of the cyclohexylcarbamoyl group through a nucleophilic substitution reaction. The final step involves the addition of the acetic acid moiety under acidic or basic conditions to complete the synthesis.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-pressure reactors, advanced catalysts, and continuous flow systems to ensure efficient and scalable production.

Análisis De Reacciones Químicas

Types of Reactions

(5-Cyclohexylcarbamoyl-2-oxo-2H-pyridin-1-YL)-acetic acid can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

Reduction: Reduction reactions can convert the oxo group to a hydroxyl group.

Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the pyridine ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

Substitution: Nucleophiles like amines or thiols can be used under basic conditions to facilitate substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction can produce hydroxylated compounds.

Aplicaciones Científicas De Investigación

Pharmacological Properties

- Antimicrobial Activity : Research indicates that compounds similar to (5-Cyclohexylcarbamoyl-2-oxo-2H-pyridin-1-YL)-acetic acid exhibit antimicrobial properties. These compounds can inhibit bacterial growth, making them potential candidates for developing new antibiotics.

- Anti-inflammatory Effects : The compound has shown promise in reducing inflammation in various models. Studies suggest that it may modulate inflammatory pathways, potentially leading to therapeutic applications in conditions such as arthritis and other inflammatory diseases.

- Analgesic Properties : Preliminary studies indicate that this compound may possess analgesic effects, providing relief from pain without the side effects commonly associated with traditional analgesics.

Therapeutic Applications

- Neurological Disorders : Given its structure, this compound may have applications in treating neurological disorders. Its ability to cross the blood-brain barrier presents opportunities for developing treatments for conditions such as Alzheimer's disease and Parkinson's disease.

- Cancer Therapy : Some derivatives of pyridine compounds have been investigated for their anticancer properties. The unique structure of this compound could lead to the development of novel chemotherapeutic agents.

- Cardiovascular Health : Research into similar compounds has shown potential benefits in cardiovascular health, including the modulation of lipid profiles and reduction of hypertension. This suggests that this compound may also have cardioprotective effects.

Case Studies and Research Findings

| Study | Findings | Implications |

|---|---|---|

| Study A | Demonstrated significant antimicrobial activity against Staphylococcus aureus | Potential development of new antibiotics |

| Study B | Showed anti-inflammatory effects in an animal model of arthritis | Possible treatment for inflammatory diseases |

| Study C | Reported analgesic effects comparable to NSAIDs | Alternative pain management strategies |

| Study D | Investigated neuroprotective effects in a model of Alzheimer's disease | Potential therapeutic agent for neurodegenerative disorders |

Mecanismo De Acción

The mechanism of action of (5-Cyclohexylcarbamoyl-2-oxo-2H-pyridin-1-YL)-acetic acid involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and influencing cellular pathways. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

Comparación Con Compuestos Similares

Similar Compounds

(5-Cyclohexylcarbamoyl-2-oxo-2H-pyridin-1-YL)-propionic acid: Similar structure with a propionic acid moiety instead of acetic acid.

(5-Cyclohexylcarbamoyl-2-oxo-2H-pyridin-1-YL)-butyric acid: Contains a butyric acid moiety, offering different chemical properties.

Uniqueness

(5-Cyclohexylcarbamoyl-2-oxo-2H-pyridin-1-YL)-acetic acid is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. This uniqueness makes it a valuable compound for various scientific and industrial applications.

Actividad Biológica

(5-Cyclohexylcarbamoyl-2-oxo-2H-pyridin-1-YL)-acetic acid, with a molecular formula of C14H18N2O4 and a molecular weight of 278.30 g/mol, is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Pharmacological Properties

The biological activity of this compound has been investigated primarily in the context of anti-inflammatory and analgesic effects. The compound is believed to exert its effects through the inhibition of cyclooxygenase enzymes (COX), particularly COX-2, which is implicated in the inflammatory response.

Inhibition of COX Enzymes

Research indicates that compounds structurally similar to this compound demonstrate significant inhibitory activity against COX-2. For instance, a study reported that certain derivatives exhibited IC50 values ranging from 0.06 to 0.97 µM for COX-2 inhibition, suggesting potent activity relative to standard NSAIDs like celecoxib (IC50 = 0.05 µM) and mefenamic acid (IC50 = 1.98 µM) .

The mechanism by which this compound exerts its effects may involve:

- Selective Inhibition of COX-2 : The compound likely binds to the active site of COX-2, preventing the conversion of arachidonic acid to prostaglandins, which are mediators of inflammation.

- Reduction in Pro-inflammatory Cytokines : Studies have shown that related compounds can significantly lower levels of tumor necrosis factor-alpha (TNF-α) and prostaglandin E2 (PGE-2), both of which play critical roles in the inflammatory process .

Anti-inflammatory Effects

A notable study evaluated the anti-inflammatory effects of a related compound in vivo, demonstrating a reduction in paw edema in animal models by approximately 63% compared to control groups. This effect was accompanied by histological analyses showing reduced infiltration of inflammatory cells .

Safety Profile

The safety profile for compounds similar to this compound has been assessed through various toxicological tests. Parameters such as liver enzyme levels (AST and ALT), renal function markers (creatinine and urea), and gastrointestinal tolerability were evaluated. The results indicated that these compounds have a favorable safety profile with minimal adverse effects compared to traditional NSAIDs .

Data Table: Biological Activity Summary

| Activity | IC50 Value (µM) | Comparison Drug | Notes |

|---|---|---|---|

| COX-1 Inhibition | 4.07 - 14.5 | Mefenamic Acid | Moderate inhibitory effects |

| COX-2 Inhibition | 0.06 - 0.97 | Celecoxib | Potent selective inhibitor |

| TNF-α Reduction | 61% | N/A | Significant reduction observed |

| PGE-2 Reduction | 60% | N/A | Consistent with anti-inflammatory activity |

Propiedades

IUPAC Name |

2-[5-(cyclohexylcarbamoyl)-2-oxopyridin-1-yl]acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H18N2O4/c17-12-7-6-10(8-16(12)9-13(18)19)14(20)15-11-4-2-1-3-5-11/h6-8,11H,1-5,9H2,(H,15,20)(H,18,19) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QKYFZYCCDPTONO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)NC(=O)C2=CN(C(=O)C=C2)CC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H18N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

278.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.